![molecular formula C19H18F2N2O2 B2567368 (2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109278-37-5](/img/structure/B2567368.png)
(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone, known for its potential biological activities, has been studied in various contexts within chemistry, biology, and medicine. Its structural complexity involves a pyridine moiety, a difluorophenyl group, and a bicyclic azabicyclo system, which together offer a unique framework for interacting with biological targets.
准备方法
Synthetic routes and reaction conditions: The synthesis of (2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone generally involves the following key steps:
Formation of the bicyclic structure: : This step can involve a Diels-Alder reaction or other cycloaddition reactions to form the azabicyclo[3.2.1]octane scaffold.
Introduction of the pyridin-3-yloxy group: : Typically achieved via a nucleophilic substitution reaction.
Attachment of the 2,6-difluorophenyl group: : Achieved via a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Industrial production methods: On an industrial scale, these reactions are optimized for high yield and purity, often involving:
Use of catalytic agents to speed up the reactions.
Continuous flow chemistry techniques to maintain consistent reaction conditions.
Advanced purification methods such as chromatography and recrystallization to ensure product quality.
化学反应分析
Types of reactions:
Oxidation: : The compound can undergo oxidation reactions at specific sites, potentially leading to the formation of hydroxylated metabolites.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Substitution reactions, particularly nucleophilic aromatic substitutions on the difluorophenyl ring.
Common reagents and conditions:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride.
Substitution: : Utilization of nucleophiles like amines or alkoxides.
Major products formed:
Hydroxylated derivatives from oxidation.
Alcohol derivatives from reduction.
Various substituted products from nucleophilic aromatic substitution.
科学研究应用
In Chemistry:
Acts as a precursor in the synthesis of more complex molecules.
Used in studying reaction mechanisms due to its reactivity profile.
In Biology:
Investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.
In Medicine:
Potentially studied for therapeutic effects in treating certain medical conditions, although specific applications require further research.
In Industry:
Utilized in the development of materials with specific chemical properties.
作用机制
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved are typically related to the modulation of biochemical signals or metabolic processes.
相似化合物的比较
(2,6-difluorophenyl)(1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
(2,5-difluorophenyl)(1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Uniqueness:
The specific positioning of the fluorine atoms on the phenyl ring can significantly affect the compound's reactivity and interaction with biological targets.
The unique combination of the bicyclic structure and the pyridine moiety sets it apart from other similar compounds, potentially leading to distinct biological activities and applications.
This compound’s potential is still being unraveled, with ongoing research to further explore and harness its unique properties.
属性
IUPAC Name |
(2,6-difluorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-4-1-5-17(21)18(16)19(24)23-12-6-7-13(23)10-15(9-12)25-14-3-2-8-22-11-14/h1-5,8,11-13,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLOOKNFBHMVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC=C3F)F)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567286.png)
![1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid](/img/structure/B2567288.png)
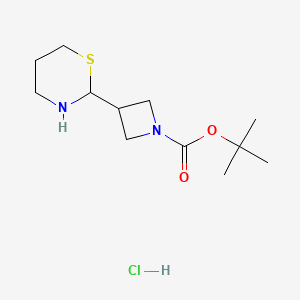
![1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2567290.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2567292.png)

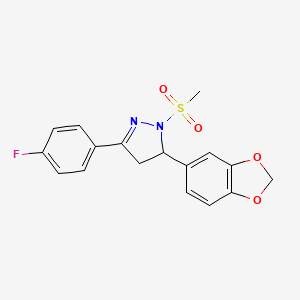
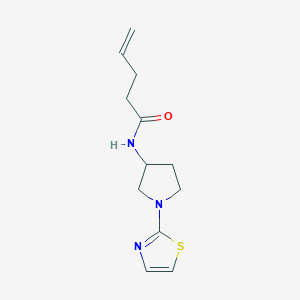
![methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2567298.png)
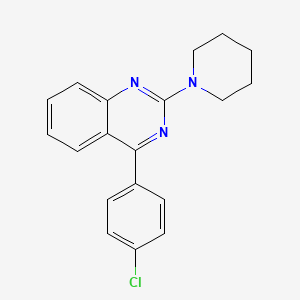
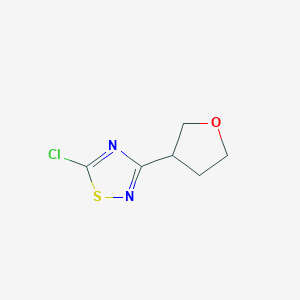
![Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2567303.png)
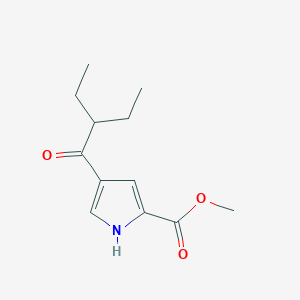
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)
